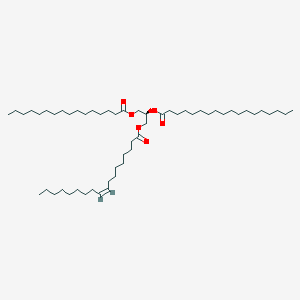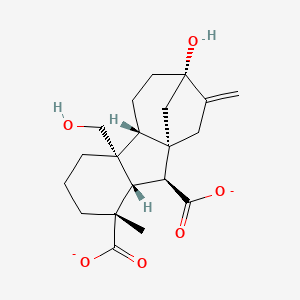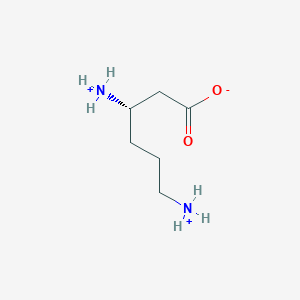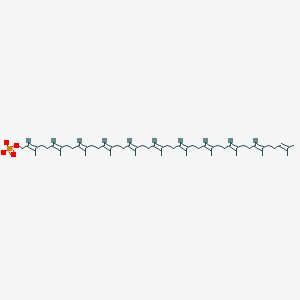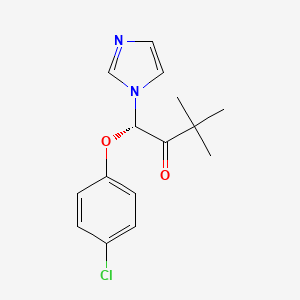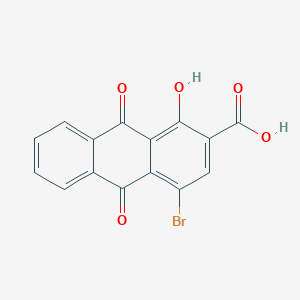
PFK-015
Übersicht
Beschreibung
1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one is a compound with potential applications in various fields of chemistry and materials science due to its unique structural features. This compound contains both pyridine and quinoline moieties, making it an interesting subject for the synthesis and study of its properties and reactions.
Synthesis Analysis
The synthesis of compounds similar to 1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one often involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions or ring-forming reactions that generate the central pyridine ring. These methods are crucial for creating the compound's complex structure, allowing for the incorporation of various substituents into the pyridine and quinoline rings (Jäger et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds like 1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one can be characterized using techniques such as X-ray crystallography. These analyses reveal the arrangement of atoms within the molecule and the molecular packing in crystals, which are essential for understanding the material's properties and behavior in different states (Albrecht et al., 2018).
Chemical Reactions and Properties
1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one and similar compounds undergo various chemical reactions, including Claisen-Schmidt condensation, which is used to introduce different substituents and functional groups into the molecule. These reactions are essential for modifying the compound's chemical properties and for the synthesis of derivatives with potential biological activities (Ashok et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of 1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one, depend on its molecular structure and packing. These properties are critical for determining the compound's suitability for various applications, including its potential use in material science and organic electronics.
Chemical Properties Analysis
The chemical properties of 1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one, such as reactivity, stability, and photoluminescence, are influenced by its molecular structure. For instance, the photoluminescence characteristics and stability against oxidation are important for evaluating the compound's potential use in light-emitting devices (Albrecht et al., 2018).
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung: Gezielte Glykolyse
PFK-015 ist bekannt als ein potenter und selektiver Inhibitor von PFKFB3, einem Schlüsselregulator der Glykolyse . In Krebszellen hat this compound zytotoxische Wirkungen gezeigt, indem es die Glukoseaufnahme, das intrazelluläre ATP und die F26BP-Spiegel reduziert, die für das Überleben und die Proliferation von Krebszellen entscheidend sind . Dies macht this compound zu einer vielversprechenden Verbindung bei der Behandlung von Krebsarten wie Lungenadenokarzinom und Leukämie.
Überwindung von Medikamentenresistenz beim Nierenzellkarzinom
Beim papillären Nierenzellkarzinom (pRCC) wurde this compound als Mediator identifiziert, der die Sunitinib-Resistenz überwinden kann . Durch die Hemmung von PFKFB3 kann this compound synergistisch mit Sunitinib zusammenarbeiten, um die Proliferation von pRCC-Zellen zu hemmen, was eine neue therapeutische Strategie für Patienten bietet, die eine Resistenz gegen Standardbehandlungen entwickelt haben .
Immuntherapie: Modulation des Tumor-Mikromilieus
This compound spielt eine Rolle im Tumor-Immunmikromilieu. Die Glycolysis-Immune Risk Signature, die eng mit this compound verbunden ist, sagt klinische Ergebnisse und therapeutische Reaktionen bei pRCC-Patienten voraus . Dies deutet darauf hin, dass this compound zur Modulation der Immunlandschaft in Tumoren verwendet werden könnte, wodurch die Wirksamkeit von Immuntherapien möglicherweise gesteigert wird.
Entzündungsbedingte Erkrankungen: Gezielte Makrophagenpolarisierung
Bei entzündungsbedingten Erkrankungen wie der Takayasu-Arteriitis hat sich gezeigt, dass this compound die Makrophagenpolarisierung beeinflusst . Interferon-γ-induzierte M1-Polarisierung, die pro-inflammatorisch ist, kann durch this compound unterdrückt werden, was auf sein Potenzial als Interventionsziel bei vaskulärer Entzündung und anderen damit verbundenen Entzündungszuständen hinweist .
Wirkmechanismus
PFK-015, also known as 1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one, PFK15, or (E)-1-pyridin-4-yl-3-quinolin-2-ylprop-2-en-1-one, is a potent and selective inhibitor of the enzyme PFKFB3 . This compound has been studied for its potential in treating various types of cancer .
Target of Action
This compound primarily targets the enzyme PFKFB3 . PFKFB3 is a key enzyme involved in the glycolytic pathway and is required for tumor growth in animal models . It is a direct transcriptional target of HIF-α and is activated by oncogenic AKT and Ras .
Mode of Action
This compound inhibits the activity of PFKFB3, thereby disrupting the glycolytic pathway that is often upregulated in cancer cells . This inhibition can lead to a decrease in glucose uptake, intracellular ATP, and F26BP, the substrate of PFKFB3 .
Biochemical Pathways
The inhibition of PFKFB3 by this compound affects the glycolytic pathway, a central metabolic pathway in cells . This can lead to a decrease in glucose uptake and ATP production, which are crucial for the growth and proliferation of cancer cells .
Result of Action
The inhibition of PFKFB3 by this compound can lead to a significant reduction in the neoplastic potential of renal cancer cells . It has been shown to inhibit the proliferation of cancer cells and reduce glucose uptake . Moreover, this compound can induce the upregulation of PD-L1 levels, which can inactivate co-cultured T-cells in vitro .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, it has been shown to enhance the efficacy of ESCC by enhancing CD8+ T-cell activity in immunocompetent mouse models such as C57BL/6 and hu-PBMC-NOG .
Eigenschaften
IUPAC Name |
(E)-1-pyridin-4-yl-3-quinolin-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c20-17(14-9-11-18-12-10-14)8-7-15-6-5-13-3-1-2-4-16(13)19-15/h1-12H/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJUKZPBUMCSJZ-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C(=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4382-63-2 | |
| Record name | 4382-63-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



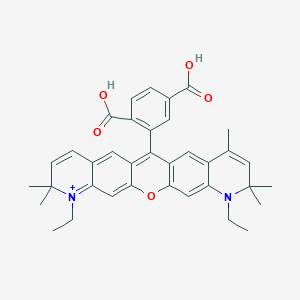
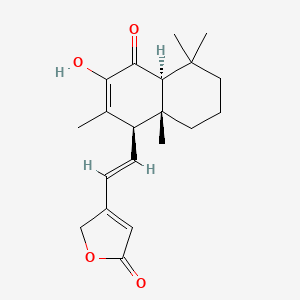

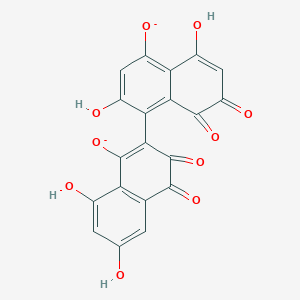
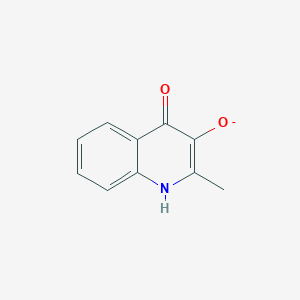
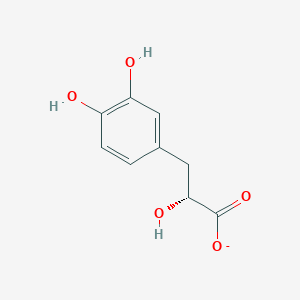
![3-(5-Carboxypentanoyl)-1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid](/img/structure/B1264909.png)
